[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride
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Overview
Description
[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride: is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methanol group attached to the imidazole ring, with an additional propan-2-yl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Methanol Group: The methanol group can be introduced through hydroxymethylation reactions, where formaldehyde is used as a reagent.
Formation of the Hydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group can be oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can participate in substitution reactions, where the propan-2-yl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of imidazolines.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The compound may also interact with cellular membranes, altering their properties and affecting cell function.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound, lacking the methanol and propan-2-yl groups.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Metronidazole: An antimicrobial agent containing an imidazole ring.
Uniqueness
[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride: is unique due to the presence of both the methanol and propan-2-yl groups, which can influence its chemical reactivity and biological activity. The hydrochloride form enhances its solubility, making it more suitable for certain applications.
Properties
IUPAC Name |
(1-propan-2-ylimidazol-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-6(2)9-4-3-8-7(9)5-10;/h3-4,6,10H,5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLDYBYDLYJWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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